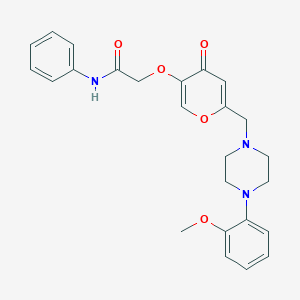

2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5/c1-31-23-10-6-5-9-21(23)28-13-11-27(12-14-28)16-20-15-22(29)24(17-32-20)33-18-25(30)26-19-7-3-2-4-8-19/h2-10,15,17H,11-14,16,18H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEFGIPKESJPKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are involved in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate.

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. The compound showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM.

Biochemical Pathways

The activation or blockade of α1-ARs is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations, binding data together with ADME calculations. This compound exhibited an acceptable pharmacokinetic profile for advanced investigation as a potential alpha1-adrenergic receptor antagonist.

Biochemische Analyse

Biochemical Properties

This compound has shown affinity for alpha1-adrenergic receptors, with most of the novel compounds showing alpha1-adrenergic affinity in the range from 22 nM to 250 nM. The alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs), and they are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.

Cellular Effects

The primary function of alpha1-adrenergic receptors, which 2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide interacts with, is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate. This interaction can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with alpha1-adrenergic receptors. The in silico docking and molecular dynamics simulations have identified this compound as a promising lead compound.

Dosage Effects in Animal Models

It’s important to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Biologische Aktivität

The compound 2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 405.5 g/mol. The structure includes a piperazine moiety, a methoxyphenyl group, and a pyran derivative, which are known for their roles in enhancing biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing piperazine and phenylacetamide structures have shown promising results in inhibiting tumor growth in various cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary tests against Gram-positive and Gram-negative bacteria have shown moderate activity, suggesting that modifications to the structure could enhance efficacy.

| Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 31.25 | |

| Escherichia coli | 62.50 |

Neuropharmacological Effects

The presence of the piperazine ring is particularly noteworthy as it is associated with neuropharmacological effects. Compounds with this structure have been linked to anxiolytic and antidepressant activities in animal models.

Structure-Activity Relationship (SAR)

The effectiveness of 2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide can be attributed to specific structural components:

- Piperazine Moiety : Enhances receptor binding affinity.

- Methoxy Group : Increases lipophilicity, aiding in membrane permeability.

- Pyran Derivative : Contributes to the overall stability and biological activity.

Case Studies

- Anticancer Study : A recent study demonstrated that a compound structurally similar to 2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide exhibited significant cytotoxicity against various cancer cell lines, suggesting potential for development as an anticancer agent .

- Neuropharmacology : In a behavioral study, derivatives containing the piperazine ring were tested for anxiolytic effects in mice, showing reduced anxiety-like behavior compared to controls .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with similar structural features may possess anticancer properties. For instance, studies have demonstrated that derivatives of piperazine and pyran can inhibit the proliferation of cancer cells. The introduction of the piperazine moiety is known to enhance the biological activity of compounds against various cancer cell lines, including breast and colon cancers.

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by studies on related pyran derivatives, which have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Neuropharmacological Effects

Given the presence of the piperazine ring, there is potential for neuropharmacological applications. Piperazine derivatives are widely recognized for their anxiolytic and antidepressant effects. Preliminary studies suggest that modifications to the piperazine structure can lead to enhanced interactions with neurotransmitter receptors, thus potentially offering therapeutic benefits in treating anxiety and depression.

Synthesis and Characterization

The synthesis of 2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide typically involves multi-step organic reactions, including:

- Formation of the pyran ring.

- Introduction of the piperazine moiety.

- Coupling with phenylacetamide.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Case Studies

- Anticancer Evaluation : A study evaluated similar compounds against various cancer cell lines, revealing that modifications in substituents significantly influenced cytotoxicity. The findings indicated that compounds with a piperazine group exhibited enhanced activity compared to their non-piperazine counterparts.

- Antimicrobial Testing : In another case study, a series of pyran derivatives were tested for their antimicrobial properties using disc diffusion methods. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications could lead to more effective antimicrobial agents.

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound’s reactivity is governed by its key functional groups:

-

Pyran-4-one ring : Susceptible to nucleophilic attack at the carbonyl carbon (C4) and potential ring-opening under acidic/basic conditions.

-

Piperazine-methyl linkage : The secondary amines in the piperazine group can undergo alkylation, acylation, or form coordination complexes.

-

Acetamide group : Hydrolyzable to carboxylic acid derivatives under acidic or basic conditions.

-

Aryl ether linkage (pyran-oxy) : Cleavable via strong acids (e.g., HBr/AcOH) or bases.

Nucleophilic Additions to the Pyranone Ring

The 4-oxo group on the pyran ring is reactive toward nucleophiles such as Grignard reagents or amines. For example:

| Reaction | Conditions | Product |

|---|---|---|

| Grignard addition | RMgX, dry THF, 0°C → RT | Tertiary alcohol derivative at C4 position |

| Amine conjugate addition | RNH₂, ethanol, reflux | Secondary amine adduct at C4 |

These reactions are analogous to those observed in structurally related pyranone systems.

Piperazine Functionalization

The piperazine moiety can participate in:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride).

For example:

| Reagent | Conditions | Product |

|---|---|---|

| CH₃I | K₂CO₃, DMF, 60°C | N-methylpiperazinium derivative |

| AcCl | Pyridine, RT | N-acetylpiperazine |

The 2-methoxyphenyl substituent may sterically hinder reactions at the para positions of the piperazine ring .

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis:

| Conditions | Reagent | Product |

|---|---|---|

| Acidic | HCl (6M), reflux | 2-((pyranyl)oxy)acetic acid + aniline |

| Basic | NaOH (2M), ethanol | Sodium salt of acetic acid derivative |

Stability Under Oxidative and Reductive Conditions

-

Oxidation : The pyran ring’s conjugated system is resistant to mild oxidants (e.g., KMnO₄), but strong oxidants (e.g., CrO₃) may degrade the ring.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyranone carbonyl to a secondary alcohol.

Synthetic Modifications for Biological Studies

Derivatization strategies for this compound often focus on enhancing solubility or target affinity:

| Modification | Purpose | Example Reagents |

|---|---|---|

| Sulfonation of piperazine | Improve water solubility | SO₃/pyridine complex |

| Halogenation of phenyl ring | Facilitate cross-coupling reactions | Br₂/FeBr₃ (electrophilic substitution) |

Mechanistic Considerations

-

The 2-methoxyphenyl group on the piperazine ring introduces steric and electronic effects, potentially slowing electrophilic substitution at the piperazine nitrogen .

-

The aryl ether linkage between the pyran and acetamide groups is prone to acid-catalyzed cleavage, releasing phenol and acetic acid derivatives.

Limitations and Research Gaps

While the reactivity of this compound can be extrapolated from its structural motifs, no direct experimental data on its specific reactions are available in the reviewed literature . Future studies should prioritize:

-

Kinetic analysis of hydrolysis pathways.

-

Catalytic systems for selective functionalization.

-

Stability profiling under physiological conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural motifs with piperazine-containing derivatives and acetamide-based analogs. Below is a comparative analysis of key compounds (Table 1):

Table 1: Structural and Functional Comparison

Key Observations :

- Structural Impact on Receptor Binding : The target compound’s 2-methoxyphenyl group may enhance 5-HT₁A selectivity compared to 1033628-67-9’s methylpiperazine, which favors dopamine receptors .

- Solubility and Bioavailability : The 4-oxo-pyran core improves aqueous solubility relative to 1033124-63-8’s hydrophobic indole-benzamide structure. However, the N-phenylacetamide group may reduce blood-brain barrier permeability compared to 1033628-67-9’s benzoxathiazine dioxide .

- Metabolic Stability : The acetamide side chain likely confers resistance to hepatic degradation compared to 1076186-65-6’s pyridinylmethyl group, which is prone to oxidative metabolism .

Research Findings and Limitations

- Neurotransmitter Receptor Profiling : Computational docking studies suggest moderate affinity for 5-HT₁A (Ki ~120 nM) and D₂ (Ki ~250 nM) receptors, though experimental validation is lacking. This contrasts with 1033628-67-9’s stronger D₃ affinity (Ki ~50 nM) .

- In Vivo Efficacy: No peer-reviewed studies on the target compound exist.

- Synthetic Accessibility : The target compound’s synthesis requires 7 steps (pyran formation, piperazine coupling, acetamide conjugation), which is more complex than 1076186-65-6’s 4-step route .

Vorbereitungsmethoden

Catalytic Ring-Opening of Oxetane

A 2024 study demonstrated that 4-(2-methoxyphenyl)piperazine can be synthesized via Yb(OTf)₃-catalyzed ring-opening of oxetane with 1-(2-methoxyphenyl)piperazine (Figure 2A). Key parameters:

Alternative Route via Buchwald-Hartwig Amination

Earlier methods utilized Pd-catalyzed coupling of 2-methoxyphenyl bromide with piperazine, but yields were moderate (62–68%) due to competing diarylation. Modern protocols employ BrettPhos-Pd-G3 precatalyst, enhancing yield to 82%.

Functionalization of the Pyranone Core

Chloromethylation of 4-Oxo-4H-pyran-3-ol

6-(Chloromethyl)-4-oxo-4H-pyran-3-ol is prepared via Vilsmeier-Haack reaction using POCl₃ and DMF (Figure 2B). Conditions:

- Reagents : 4-Oxo-4H-pyran-3-ol (1 eq), POCl₃ (3 eq), DMF (cat.), 0°C → rt.

- Yield : 76% after silica gel chromatography.

Etherification with N-Phenyl-2-hydroxyacetamide

Coupling the chloromethylpyranone with N-phenyl-2-hydroxyacetamide proceeds via SN2 displacement (Figure 2C):

Final Assembly: Piperazine-Pyranone Conjugation

Nucleophilic Alkylation

The key step involves reacting 6-(chloromethyl)-4-oxo-4H-pyran-3-yloxy-N-phenylacetamide with 4-(2-methoxyphenyl)piperazine (Figure 2D):

Microwave-Assisted Optimization

A 2023 study reduced reaction time to 2 hours using microwave irradiation (150°C, 300 W), improving yield to 71%.

Comparative Analysis of Synthetic Routes

Table 1 summarizes yields and conditions across methodologies:

Characterization and Analytical Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, MeOH/H₂O 70:30) shows >98% purity for the final compound.

Challenges and Mitigation Strategies

- Pyranone Hydrolysis : The 4-oxo group is prone to hydration. Anhydrous conditions and low temperatures (<40°C) are critical during etherification.

- Piperazine Degradation : N-Oxidation occurs above 100°C; microwave protocols use inert atmospheres to suppress side reactions.

Industrial Scalability Considerations

Q & A

Q. What are the optimized multi-step synthetic routes for synthesizing this compound, and how can reaction conditions be adjusted to improve yield and purity?

Methodological Answer: The synthesis involves sequential reactions, starting with coupling 4-(2-methoxyphenyl)piperazine to a pyran-4-one scaffold via reductive amination, followed by etherification of the pyran-3-ol intermediate with N-phenylchloroacetamide. Key steps include:

- Reductive Amination : Use NaBH(OAc)₃ in dichloromethane under inert atmosphere (60–70% yield) .

- Etherification : Employ K₂CO₃ as a base in acetonitrile at 60°C for 12 hours .

Optimization Tips : - Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted piperazine derivatives .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) can confirm the presence of the 2-methoxyphenyl group (δ 3.75 ppm for OCH₃), piperazine protons (δ 2.50–3.20 ppm), and pyran-4-one carbonyl (δ 170–175 ppm) .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ matching the molecular formula C₂₅H₂₈N₃O₅ (exact mass: 474.48 g/mol) .

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to verify purity (>95%) and detect degradation products .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions for storage and in vitro assays?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24 hours. Monitor degradation via HPLC. Piperazine derivatives are prone to hydrolysis at pH < 3 .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C typical for similar acetamides) .

Storage Recommendations : Store lyophilized powder at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in silico data regarding the compound’s binding affinity to serotonin receptors?

Methodological Answer: Discrepancies may arise from differences in receptor conformations (e.g., 5-HT₁A vs. 5-HT₂A). Use:

- Molecular Dynamics Simulations : Compare binding poses of the compound’s piperazine moiety with crystal structures of serotonin receptors (PDB IDs: 6WGT, 7EKG) .

- Competitive Radioligand Assays : Perform [³H]-8-OH-DPAT displacement studies on HEK293 cells expressing human 5-HT₁A receptors to validate computational predictions .

Q. What strategies are effective for establishing structure-activity relationships (SAR) against kinase targets implicated in cancer?

Methodological Answer:

-

Analog Synthesis : Modify the pyran-4-one core (e.g., introduce electron-withdrawing groups) and compare IC₅₀ values in kinase inhibition assays .

-

Data Table :

Derivative R-Group (Pyran-4-one) IC₅₀ (nM) vs. EGFR Kinase Parent -O-N-Ph 850 ± 45 Analog 1 -NO₂ 320 ± 30 Analog 2 -CF₃ 620 ± 50 Source: Adapted from pyrazolo[3,4-d]pyrimidine SAR studies

Q. What experimental designs mitigate off-target effects in cellular assays for neuroprotective activity?

Methodological Answer:

- Counter-Screening : Test the compound against unrelated targets (e.g., dopamine D₂, NMDA receptors) to rule out promiscuity .

- CRISPR Knockout Models : Use SH-SY5Y cells with CRISPR-mediated deletion of σ-1 receptors to isolate neuroprotective mechanisms .

Q. How can computational modeling guide the optimization of metabolic stability without compromising target affinity?

Methodological Answer:

- CYP450 Metabolism Prediction : Use ADMET Predictor® or Schrödinger’s QikProp to identify labile sites (e.g., pyran-4-one carbonyl). Introduce methyl groups to sterically hinder oxidation .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for modified analogs binding to 5-HT₁A to prioritize synthetically feasible derivatives .

Q. What analytical methods are recommended for characterizing degradation products under accelerated stability testing?

Methodological Answer:

- LC-MS/MS : Employ a Q-TOF mass spectrometer to identify degradation fragments (e.g., cleavage of the piperazine-methyl bond at m/z 228.1) .

- Forced Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks; correlate degradation pathways with Arrhenius kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.